molecular formula C12H13ClN4O2 B6512546 1-(3-chlorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951611-93-1

1-(3-chlorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6512546
CAS RN: 951611-93-1
M. Wt: 280.71 g/mol
InChI Key: RMAOFUHZANHCCX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide (CMT) is a heterocyclic compound that has been studied in various scientific fields. CMT is an important chemical reagent used in chemical synthesis and as a pharmaceutical intermediate. CMT is also used in the synthesis of various other compounds, including drugs and agrochemicals. It is known for its high reactivity and stability, making it an ideal reagent for a variety of chemical reactions.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively in various scientific fields. It has been used as a drug intermediate in the synthesis of pharmaceuticals, such as antifungal drugs and antibiotics. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. This compound has also been used as a reagent in the synthesis of various other compounds, including dyes and pigments, as well as in the synthesis of polymers.

Mechanism of Action

1-(3-chlorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide is an important chemical reagent with a high reactivity and stability. It is capable of undergoing a variety of chemical reactions, including nucleophilic addition, nucleophilic substitution, and cyclization reactions. This compound has also been shown to be capable of forming complexes with transition metals, which can be used in the synthesis of various other compounds.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to inhibit the activity of certain enzymes, such as proteases and phosphatases. This compound has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its high reactivity, stability, and low cost. Its high reactivity and stability make it an ideal reagent for a variety of chemical reactions. Its low cost makes it an attractive reagent for use in lab experiments. However, this compound is a hazardous chemical, and should be handled with caution.

Future Directions

The future of 1-(3-chlorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide is promising, as it has many potential applications in various scientific fields. Its use in the synthesis of pharmaceuticals, agrochemicals, dyes and pigments, and polymers is likely to increase in the future. It may also be used in the synthesis of new materials, such as nanomaterials and biomaterials. Additionally, its potential for use in medical applications, such as cancer therapy and drug delivery, is being explored.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide is typically achieved by the reaction of 3-chlorophenyl isocyanate with 2-methoxyethyl amine. The reaction is conducted in a solvent, such as dichloromethane, at a temperature of 80-90°C. The reaction proceeds with the formation of an intermediate, which is subsequently converted to this compound. The reaction can be carried out in a single step or in a multi-step process.

properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-methoxyethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-19-6-5-14-12(18)11-8-17(16-15-11)10-4-2-3-9(13)7-10/h2-4,7-8H,5-6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAOFUHZANHCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CN(N=N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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